molecular formula C21H29NO2 B12571739 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid CAS No. 185534-87-6

3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid

Cat. No.: B12571739
CAS No.: 185534-87-6
M. Wt: 327.5 g/mol
InChI Key: TZBDVUUQDWDKFD-UHFFFAOYSA-N
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Description

3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a heptan-4-yl group attached to the indole ring, which is further connected to a hex-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine . The resulting intermediate can then be further functionalized to introduce the heptan-4-yl group and the hex-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hex-2-enoic acid moiety to a single bond, forming hexanoic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as sulfuric acid or acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The heptan-4-yl group and hex-2-enoic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptan-4-yl group and the hex-2-enoic acid moiety differentiates it from other indole derivatives, potentially enhancing its therapeutic potential and specificity in biological applications.

Properties

CAS No.

185534-87-6

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

3-(1-heptan-4-ylindol-5-yl)hex-2-enoic acid

InChI

InChI=1S/C21H29NO2/c1-4-7-16(15-21(23)24)17-10-11-20-18(14-17)12-13-22(20)19(8-5-2)9-6-3/h10-15,19H,4-9H2,1-3H3,(H,23,24)

InChI Key

TZBDVUUQDWDKFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)N1C=CC2=C1C=CC(=C2)C(=CC(=O)O)CCC

Origin of Product

United States

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